(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride
描述
(1R,4R)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is a substituted cyclohexane-1,4-diamine derivative characterized by a stereospecific trans-configuration at the 1 and 4 positions of the cyclohexane ring. The compound features a 4-bromobenzyl group attached to one amino group, with the second amino group protonated as a dihydrochloride salt. Its molecular formula is C₁₃H₂₀BrCl₂N₂, with a molecular weight of 358.58 g/mol (calculated).
This compound belongs to a class of diamines with applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules targeting G protein-coupled receptors (GPCRs) or enzymes like histone demethylases .
属性
IUPAC Name |
4-N-[(4-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEHFLAAAUXQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromobenzyl group: This step involves the bromination of benzyl chloride followed by its attachment to the cyclohexane ring through a nucleophilic substitution reaction.
Addition of amine groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
科学研究应用
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Table 1: Substituent and Stereochemistry Comparison
Key Observations :
- Halogen Position : The para-bromine in the target compound may confer higher lipophilicity and steric bulk compared to ortho-chloro (e.g., 2-chlorobenzyl) or meta-bromo (3-bromobenzyl) analogs, influencing receptor binding kinetics .
- Stereochemistry : The trans-configuration in the target compound and its 2-chloro/4-chloro analogs contrasts with the cis-isomers (e.g., 4-methoxybenzyl derivative), which exhibit distinct spatial arrangements affecting solubility and bioavailability .
- Non-Halogenated Analogs: Methoxy or methyl groups (e.g., 4-methoxybenzyl) reduce electrophilicity but enhance metabolic stability in vivo .
Key Findings :
生物活性
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21BrCl2N2
- Molecular Weight : 356.13 g/mol
- CAS Number : 86277329
- Structure : The compound features a cyclohexane ring with a bromobenzyl substituent and two amine groups, which are essential for its biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The diamine groups can act as inhibitors for certain enzymes by binding to their active sites, potentially blocking substrate access.
- Receptor Modulation : The bromobenzyl group may enhance binding affinity to specific receptors, influencing physiological responses.
Table 1: Comparison of Mechanisms with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition and receptor modulation | Presence of bromine enhances reactivity |
| N1-Benzylcyclohexane-1,4-diamine | Primarily receptor binding | Lacks halogen substituents |
| N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine | Receptor modulation | Chlorine may alter electronic properties |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study highlighted the compound's potential in inhibiting cancer cell proliferation through apoptosis induction in various cancer lines.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at concentrations lower than those for many standard chemotherapeutics.
- Mechanistic Insights : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis markers such as cleaved caspase-3 and PARP.
Table 2: Summary of Biological Activity Findings
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | MCF-7 | 15 | Apoptosis induction |
| In Vitro | A549 | 20 | Cell cycle arrest |
| In Vivo | Xenograft | N/A | Tumor growth inhibition |
Pharmacological Applications
Given its promising biological activity, this compound is being explored for various pharmacological applications:
- Anticancer Agent : Ongoing studies aim to establish its efficacy and safety profile as a potential anticancer drug.
- Neuroprotective Effects : Preliminary data suggest possible neuroprotective properties, warranting further investigation into its use in neurodegenerative diseases.
常见问题
Basic Research Questions
What synthetic strategies are recommended for preparing (1R,4R)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride with high enantiomeric purity?**
- Methodology : Use reductive amination between (1R*,4R*)-cyclohexane-1,4-diamine and 4-bromobenzaldehyde, followed by HCl salt formation. Chiral resolution can be achieved via diastereomeric salt crystallization using chiral acids (e.g., tartaric acid) or preparative chiral HPLC with polysaccharide-based columns . Monitor enantiomeric excess (ee) by chiral HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology :
- Purity : HPLC (C18 column, 95:5 water:acetonitrile + 0.1% formic acid) with UV detection at 254 nm. Compare retention time against known standards .
- Structure : ¹H/¹³C NMR (DMSO-d6) to confirm bromobenzyl substitution (δ 7.3–7.5 ppm aromatic protons) and cyclohexane backbone (δ 1.2–2.1 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺: ~383.08 m/z) .
Q. What safety precautions are critical during handling?
- Guidelines : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Avoid inhalation (H335) via fume hood use. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) across studies.
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50) to confirm target engagement. Cross-reference with structurally analogous compounds (e.g., 4-hydroxybenzaldehyde derivatives ) to identify structure-activity relationships (SAR).
Q. What experimental designs are optimal for studying its mechanism of action in CNS targets?
- Approach :
- In Vitro : Radioligand displacement assays (e.g., [³H]-ligand competition on GPCRs) to assess binding affinity. Pair with calcium flux assays to evaluate functional activity.
- In Vivo : Pharmacokinetic profiling (plasma/brain tissue LC-MS/MS) to determine blood-brain barrier penetration. Use knockout rodent models to isolate target-specific effects .
Q. How can stability issues in aqueous buffers be mitigated during long-term studies?
- Solutions :
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to prevent metal-catalyzed degradation.
- Storage : Lyophilize aliquots and reconstitute fresh before use. Monitor degradation via UPLC-UV at 0, 24, and 48 hours .
Data Analysis and Interpretation
Q. What statistical models are suitable for analyzing dose-response curves with non-linear behavior?
- Tools : Four-parameter logistic (4PL) regression (GraphPad Prism) to calculate EC50/IC50. Apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models.
Q. How should researchers address discrepancies in chiral purity between synthesis batches?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
